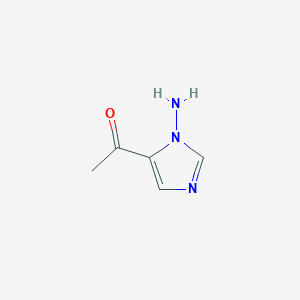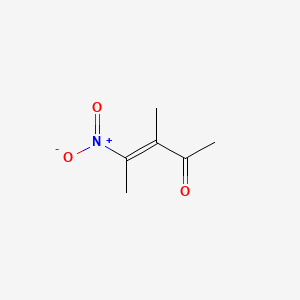![molecular formula C10H17NO2 B13812634 2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,4,4-trimethylbicyclo[320]heptan-3-one oxime is a bicyclic compound with a unique structure that includes a hydroxyl group, a ketone, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime typically involves the following steps:
Formation of the bicyclic ketone: The starting material, 1,4,4-trimethylbicyclo[3.2.0]heptan-3-one, is synthesized through a Diels-Alder reaction between isoprene and a suitable dienophile.
Hydroxylation: The ketone is then hydroxylated using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Oximation: The hydroxylated ketone is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the bicyclic ketone: Using large-scale Diels-Alder reactors.
Continuous hydroxylation: Employing flow reactors for efficient hydroxylation.
Automated oximation: Using automated systems to ensure consistent and high-yield oximation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 2-keto-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one or 2-carboxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one.
Reduction: Formation of 2-amino-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one.
Substitution: Formation of 2-chloro-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one.
Applications De Recherche Scientifique
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one: Lacks the oxime group, making it less reactive in certain chemical reactions.
2-Keto-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one: Lacks the hydroxyl group, affecting its chemical properties and reactivity.
2-Amino-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one: Contains an amine group instead of an oxime, leading to different biological activities.
Uniqueness
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime is unique due to the presence of both hydroxyl and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
3-hydroxyimino-1,4,4-trimethylbicyclo[3.2.0]heptan-2-ol |
InChI |
InChI=1S/C10H17NO2/c1-9(2)6-4-5-10(6,3)8(12)7(9)11-13/h6,8,12-13H,4-5H2,1-3H3 |
Clé InChI |
PKRCFVZOOFDUDL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC2(C(C1=NO)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B13812577.png)
![Ethanone, 1-[2-(4-bromophenyl)-4-(hydroxymethyl)-5-thiazolyl]-](/img/structure/B13812582.png)
![Acetamide, N-[(diphenylamino)thioxomethyl]-](/img/structure/B13812590.png)




![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)


